molecular formula C11H21ClO3S B13630156 3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride

3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride

Cat. No.: B13630156
M. Wt: 268.80 g/mol
InChI Key: BPXIUPBMOIRTGU-UHFFFAOYSA-N
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Description

3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative characterized by a cyclopentylmethoxy group at the third carbon and two methyl groups at the second carbon of the propane backbone. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly in the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. The cyclopentylmethoxy substituent introduces significant steric bulk and lipophilicity, which may influence reactivity, solubility, and crystallinity compared to simpler sulfonyl chlorides.

Properties

Molecular Formula

C11H21ClO3S

Molecular Weight

268.80 g/mol

IUPAC Name

3-(cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride

InChI

InChI=1S/C11H21ClO3S/c1-11(2,9-16(12,13)14)8-15-7-10-5-3-4-6-10/h10H,3-9H2,1-2H3

InChI Key

BPXIUPBMOIRTGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1CCCC1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), or thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrogen chloride byproduct.

    Reduction: Lithium aluminum hydride (LiAlH4) is used as a reducing agent in anhydrous ether solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction: Sulfonyl hydride.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of sulfonamide and sulfonate ester derivatives.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl chloride groups that can react with nucleophilic residues (e.g., lysine, cysteine).

    Industry: The compound is used in the production of specialty chemicals, including surfactants, detergents, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table provides a systematic comparison of 3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride with analogous sulfonyl chlorides, highlighting structural variations and their implications:

Compound Name Substituents (Position) Molecular Formula CAS RN Molecular Weight Key Properties/Applications Source
3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride Cyclopentylmethoxy (C3), 2×CH₃ (C2) C₁₁H₂₁ClO₃S 1160246-13-8 274.80 g/mol High lipophilicity; discontinued
3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl chloride 2×CH₃ (C2), 2×F (C3) C₅H₉ClF₂O₂S - 226.64 g/mol Enhanced electrophilicity; commercial availability
3-Methoxy-2-(methoxymethyl)propane-1-sulfonylchloride CH₃O (C3), CH₂OCH₃ (C2) C₆H₁₃ClO₄S 2090676-05-2 216.68 g/mol Moderate steric hindrance; used in drug synthesis
3-Methoxy-2-methylpropane-1-sulfonyl chloride CH₃O (C3), CH₃ (C2) C₅H₁₁ClO₃S - 186.66 g/mol Low steric bulk; high reactivity
3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride (CH₃)₂NSO₂ (C3) C₅H₁₁ClNO₃S₂ 1018251-96-1 240.78 g/mol Dual sulfonyl groups; niche applications

Key Observations:

3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl chloride () exhibits increased electrophilicity due to electron-withdrawing fluorine atoms, making it more reactive toward nucleophiles like amines .

Lipophilicity and Solubility :

  • The cyclopentylmethoxy group enhances lipophilicity, which may reduce aqueous solubility but improve membrane permeability in pharmaceutical contexts. In contrast, methoxy derivatives () are more polar and water-soluble .

Commercial Availability :

  • The discontinuation of 3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride () contrasts with the availability of 3,3-difluoro and methoxy analogs. This suggests that bulkier substituents may complicate synthesis or reduce demand .

Biological Activity

3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride, with the CAS number 53333-76-9, is a sulfonyl chloride compound that has garnered interest in various fields of chemical research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including relevant data tables and findings from case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₈H₁₅ClO₂S
  • Molecular Weight : 190.72 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 207.5 °C at 760 mmHg
  • Flash Point : 79.3 °C

These properties suggest that the compound is a stable sulfonyl chloride, which may play a role in its reactivity and biological interactions.

Biological Activity Overview

The biological activity of sulfonyl chlorides is often linked to their ability to act as electrophiles in nucleophilic substitution reactions, which can lead to the formation of sulfonamide derivatives. These derivatives have been studied for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Antiproliferative Activity

Research has indicated that sulfonyl derivatives can exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from sulfonyl chlorides have shown IC₅₀ values (the concentration required to inhibit cell growth by 50%) in the micromolar range against breast and colon cancer cell lines. In a study involving related compounds, some derivatives demonstrated IC₅₀ values ranging from 100 µM to 500 µM depending on their structural modifications .

Case Study 1: Synthesis and Characterization

A recent study synthesized several sulfonamide derivatives from sulfonyl chlorides similar to 3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride. The compounds were characterized using NMR and mass spectrometry, confirming their structures. The antiproliferative activity was evaluated using colorimetric assays, revealing that certain derivatives had enhanced activity compared to the parent sulfonyl chloride .

Case Study 2: Antioxidant Activity

Another research effort assessed the antioxidant potential of related sulfonamide compounds using DPPH and ABTS assays. The results indicated that some compounds exhibited moderate antioxidant activity with IC₅₀ values ranging from 50 µg/mL to over 200 µg/mL, suggesting potential therapeutic applications in oxidative stress-related conditions .

Table 1: Biological Activity of Related Sulfonamide Derivatives

Compound NameIC₅₀ (µM)Activity Type
Sulfonamide A150Antiproliferative
Sulfonamide B300Antioxidant
Sulfonamide C450Antiproliferative
Sulfonamide D200Antioxidant
PropertyValue
Molecular FormulaC₈H₁₅ClO₂S
Molecular Weight190.72 g/mol
Density1.2 g/cm³
Boiling Point207.5 °C
Flash Point79.3 °C

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